molecular formula C5H10ClN3O2 B2355606 5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 1009640-21-4

5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B2355606
CAS No.: 1009640-21-4
M. Wt: 179.6
InChI Key: HDXQAQHWZJHMPB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride is a chemical compound with a unique structure that includes an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the necessary volumes and conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2,4-dioxoimidazolidine: This compound shares a similar structure but lacks the methyl group.

    5-Methylimidazolidine-2,4-dione: Similar but without the aminomethyl group.

Uniqueness

5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where these functional groups play a crucial role.

Properties

IUPAC Name

5-(aminomethyl)-5-methylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-5(2-6)3(9)7-4(10)8-5;/h2,6H2,1H3,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXQAQHWZJHMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009640-21-4
Record name 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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